molecular formula C9H13N3O3 B1493229 5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097956-89-1

5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B1493229
CAS RN: 2097956-89-1
M. Wt: 211.22 g/mol
InChI Key: AEBSPTJKVQTNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, also known as 5-Glycylhexahydropyrrolo[3,4-c]pyridine-1,3(2H)-dione, is a heterocyclic compound with a five-membered ring structure. It is a highly versatile compound that has a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. The compound is synthesized by a variety of methods, including the use of Grignard reagents and palladium-catalyzed cross-coupling reactions. It is also used as a starting material for the synthesis of a variety of other compounds.

Mechanism of Action

The mechanism of action of 5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionehydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is not fully understood. However, it is believed to interact with various proteins, enzymes, and other biological molecules in order to exert its effects. It is believed to interact with a variety of receptors and enzymes, including the serotonin receptor, the GABA receptor, and the enzyme monoamine oxidase. In addition, the compound is believed to interact with other proteins and enzymes in order to exert its effects.
Biochemical and Physiological Effects
5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionehydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-oxidative properties. In addition, it has been shown to have anti-tumor and anti-cancer properties. The compound has also been shown to have neuroprotective effects, and it has been shown to be effective in the treatment of depression and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionehydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione in laboratory experiments include its availability, low cost, and ease of synthesis. The compound is also highly stable and has a wide range of applications in the synthesis of other compounds. The limitations of using the compound in laboratory experiments include its potential toxicity and its potential to interact with other compounds.

Future Directions

For the use of 5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionehydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione include further research into its mechanism of action, its potential therapeutic applications, and its potential uses in the synthesis of other compounds. In addition, further research into its effects on the nervous system and its potential as a neuroprotective agent is needed. Further research into its effects on cancer cells and its potential as an anti-cancer agent is also needed. Finally, further research into its potential as a starting material for the synthesis of a variety of other compounds is needed.

Scientific Research Applications

5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionehydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of compounds, including drugs, agrochemicals, and other biologically active molecules. It is also used in the synthesis of peptides and peptidomimetics, as well as for the synthesis of other heterocyclic compounds. In addition, the compound has been used in the synthesis of a variety of polymers, including polyamides, polyesters, and polyurethanes.

properties

IUPAC Name

5-(2-aminoacetyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c10-3-7(13)12-2-1-5-6(4-12)9(15)11-8(5)14/h5-6H,1-4,10H2,(H,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBSPTJKVQTNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C(=O)NC2=O)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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Reactant of Route 5
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Reactant of Route 6
5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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